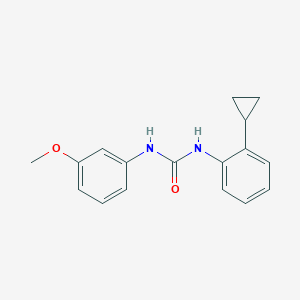
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide, also known as DCPA, is a synthetic compound that belongs to the class of diphenylamine herbicides. DCPA is widely used in agriculture to control the growth of weeds in various crops, including fruits, vegetables, and ornamental plants. It is also used as a chemical intermediate in the synthesis of other compounds.
Mécanisme D'action
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide works by inhibiting the growth of weeds through the disruption of cell division and DNA synthesis. It interferes with the formation of microtubules, which are essential for the proper division of cells. N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide also disrupts the synthesis of DNA by inhibiting the activity of enzymes involved in the process.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been shown to have a low toxicity to mammals and other non-target organisms. However, it can have harmful effects on aquatic organisms, such as fish and amphibians, if it enters water systems. N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide can also persist in soil for several months, which can lead to the accumulation of the compound in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively easy to synthesize and has a well-defined mechanism of action. However, N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has limitations in terms of its specificity and selectivity. It can have unintended effects on non-target organisms and can persist in the environment for long periods of time.
Orientations Futures
There are several areas of research that could be pursued in relation to N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide. One potential direction is the development of new herbicides based on the structure of N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide. Another area of research is the investigation of the potential use of N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide in the treatment of diseases, such as cancer and Alzheimer's disease. Additionally, further studies could be conducted to assess the environmental impact of N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide and to develop strategies for minimizing its effects on non-target organisms.
Méthodes De Synthèse
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide can be synthesized by reacting 4-chloro-2-methylbenzoic acid with benzophenone in the presence of a strong acid catalyst, such as sulfuric acid. The resulting intermediate is then reacted with ammonia to yield N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses, sedges, and broadleaf weeds. N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c1-16-14-19(23)12-13-21(16)24-22(25)15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQFDEDOFUVQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5842005.png)

![2-cyano-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5842030.png)
![1-[2-(4-fluorophenyl)ethyl]-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5842038.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-furamide](/img/structure/B5842051.png)

![2-{[benzyl(ethyl)amino]methyl}-4-nitrophenol](/img/structure/B5842070.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5842078.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5842089.png)